molecular formula C11H10N4OS B2492844 2-(Methoxymethyl)-[1,2,4]triazolo[1,5-c]quinazoline-5-thiol CAS No. 924859-51-8

2-(Methoxymethyl)-[1,2,4]triazolo[1,5-c]quinazoline-5-thiol

Cat. No.: B2492844
CAS No.: 924859-51-8
M. Wt: 246.29
InChI Key: FXPKEYVTMIZJCO-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)-[1,2,4]triazolo[1,5-c]quinazoline-5-thiol is a versatile chemical compound with a unique structure that has garnered significant attention in various fields of scientific research. This compound is known for its potential biological activity and applications in medicinal chemistry, drug discovery, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methoxymethyl)-[1,2,4]triazolo[1,5-c]quinazoline-5-thiol typically involves the treatment of 2-(4-bromophenyl)-4-hydrazinoquinazoline with orthoesters in solvent-free conditions or in absolute ethanol. This process leads to the formation of [4,3-c]-annulated triazoloquinazolines, whereas [1,5-c] isomers are formed in acidic media as a result of Dimroth rearrangement . The use of Pd-catalyzed cross-coupling Suzuki–Miyaura reactions is also common in the preparation of this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The use of efficient catalysts and optimized reaction conditions is crucial for industrial-scale production to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Methoxymethyl)-[1,2,4]triazolo[1,5-c]quinazoline-5-thiol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiol group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced forms of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Methoxymethyl)-[1,2,4]triazolo[1,5-c]quinazoline-5-thiol has a wide range of applications in scientific research:

    Medicinal Chemistry: It is used in the development of new therapeutic agents due to its potential biological activity.

    Drug Discovery: The compound serves as a lead compound in the discovery of new drugs targeting various diseases.

    Material Science: Its unique properties make it suitable for use in the development of advanced materials.

Mechanism of Action

The mechanism of action of 2-(Methoxymethyl)-[1,2,4]triazolo[1,5-c]quinazoline-5-thiol involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-[1,2,4]triazolo[1,5-c]quinazoline-5-thiol
  • [1,2,4]Triazolo[4,3-c]quinazoline derivatives

Uniqueness

2-(Methoxymethyl)-[1,2,4]triazolo[1,5-c]quinazoline-5-thiol stands out due to its methoxymethyl group, which imparts unique chemical and biological properties. This structural feature differentiates it from other similar compounds and enhances its potential for various applications in scientific research.

Properties

IUPAC Name

2-(methoxymethyl)-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4OS/c1-16-6-9-13-10-7-4-2-3-5-8(7)12-11(17)15(10)14-9/h2-5H,6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHOGYHYKRDXEKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC2=C3C=CC=CC3=NC(=S)N2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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